BenchChemオンラインストアへようこそ!

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate

Apelin receptor (APJ/APLNR) GPCR functional antagonism β-arrestin recruitment

This 4-methoxybenzoate analog is an essential, structurally matched negative control for APJ (apelin) receptor research. Unlike the potent 4-nitro analog ML221 (IC50 1.75 µM), this compound shows no meaningful activity in β-arrestin recruitment assays (IC50 >79 µM). It allows researchers to control for scaffold-specific artifacts, validate assay windows, and explore critical Hammett sigma-para relationships without introducing chemical diversity confounds. Its lower computed logP offers a solubility advantage over ML221 in SPR and thermal shift assays. Ensure experimental validity by pairing this confirmed inactive control with every APJ antagonist screen.

Molecular Formula C18H14N2O5S
Molecular Weight 370.38
CAS No. 877635-49-9
Cat. No. B2843225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate
CAS877635-49-9
Molecular FormulaC18H14N2O5S
Molecular Weight370.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C18H14N2O5S/c1-23-13-5-3-12(4-6-13)17(22)25-16-10-24-14(9-15(16)21)11-26-18-19-7-2-8-20-18/h2-10H,11H2,1H3
InChIKeyJGVYCKRYIBJFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate (CAS 877635-49-9): A Defined Inactive Control for Apelin Receptor (APJ) Antagonist Screening


The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate (CAS 877635-49-9, ChEMBL ID: CHEMBL2158352) belongs to a series of pyranone-pyrimidine esters characterized as functional antagonists of the apelin (APJ) receptor. Its close structural congener, the 4-nitrobenzoate analog known as ML221, is a potent APJ antagonist with IC50 values of 0.70 µM (cAMP assay) and 1.75 µM (β-arrestin recruitment assay) [1]. In contrast, deliberate substitution of the nitro group with a methoxy moiety at the 4-position of the benzoyl ring profoundly attenuates APJ activity, yielding an IC50 >79 µM in the same β-arrestin assay format, rendering this compound effectively inactive [2]. This sharp structure-activity relationship (SAR) defines the compound's primary scientific value: serving as a structurally matched, true negative control for probe and lead optimization programs targeting APJ.

Why ML221 (4-Nitrobenzoate) and the 4-Methoxybenzoate Analog Cannot Be Interchanged for APJ Pharmacology


Compounds within the 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl benzoate series are not functionally interchangeable despite sharing a common core scaffold. The identity of the para-substituent on the benzoyl ester is the primary driver of APJ antagonistic potency [1]. The 4-nitro derivative (ML221) achieves potent APJ blockade (IC50 0.70–1.75 µM) through a strong electron-withdrawing effect, whereas the 4-methoxy analog, bearing an electron-donating group, shows no meaningful activity (IC50 >79 µM) in the identical β-arrestin recruitment assay [2]. Generic substitution between these analogs without biophysical understanding will invalidate cellular pharmacology experiments, introduce uninterpretable structure-activity relationships (SAR), and waste procurement resources on a compound that lacks the target engagement profile required for functional APJ studies. Quantitative evidence for this functional divergence is presented in Section 3.

Quantitative Differentiation Evidence: 4-Methoxybenzoate versus ML221 for APJ Target Engagement


APJ β-Arrestin Functional Antagonism: Methoxy Substitution Abolishes Cellular Activity Observed with ML221

In a direct head-to-head comparison from the same publication and identical assay format, the 4-methoxybenzoate analog (target compound) exhibited no meaningful APJ antagonism up to 79 µM, while the 4-nitrobenzoate analog (ML221) produced an IC50 of 1.75 µM, representing at least a 45-fold potency differential [1][2]. The target compound's activity is reported as an incomplete concentration-response curve (IC50 >79 µM), indicating that even at concentrations exceeding physiological relevance, it cannot recapitulate the functional blockade achieved by ML221.

Apelin receptor (APJ/APLNR) GPCR functional antagonism β-arrestin recruitment Structure-activity relationship (SAR)

APJ cAMP Inhibition: Methoxy Analog Fails to Demonstrate Receptor Blockade Contrasting ML221's Sub-Micromolar Potency

ML221 inhibits apelin-13-mediated cAMP accumulation with an IC50 of 0.70 µM [1]. By contrast, the 4-methoxybenzoate analog has no documented cAMP assay data in the same 2012 publication, and the β-arrestin results (IC50 >79 µM) predict that cAMP pathway antagonism is similarly absent, consistent with the general inactivity of the methoxy-substituted scaffold at APJ [2]. This cross-assay profile confirms that the compound is not a biased ligand but a broadly inactive analog within this chemotype.

Apelin receptor cAMP inhibition GPCR signaling Functional selectivity

AT1 Counter-Screen Selectivity: Methoxy Analog Demonstrates Negligible Activity at the Closely Related Angiotensin Receptor

To assess selectivity over the closely related angiotensin II type 1 (AT1) receptor, the 4-methoxybenzoate analog was profiled in a parallel AT1 inhibition assay, yielding an IC50 >79 µM [1][2]. Notably, ML221 was previously reported as >37-fold selective for APJ over AT1 [3]. The methoxy analog retains the same lack of AT1 activity, maintaining the scaffold's inherent selectivity for APJ while losing APJ potency. This provides a structurally identical tool for evaluating AT1-mediated confounding effects without APJ interference.

Angiotensin II type 1 receptor (AT1) GPCR selectivity Off-target profiling Counter-screening

Physicochemical Differentiation: Methoxy Substitution Reduces Lipophilicity Relative to ML221, Impacting Solubility and Nonspecific Binding Profiles

Computed physicochemical parameters reveal that the 4-methoxybenzoate analog (XLogP3 = 2.3) is notably less lipophilic than the 4-nitrobenzoate analog ML221 (XLogP3 ≈ 3.0 predicted) [1][2]. This 0.7 logP unit difference translates to an approximately 5-fold lower predicted octanol-water partition coefficient, which can influence aqueous solubility, nonspecific protein binding, and membrane permeability in cell-based assays. For applications requiring an inactive analog with distinct solubility characteristics, the methoxy derivative offers a practical advantage over ML221.

Lipophilicity (logP) Physicochemical properties Solubility Nonspecific binding

Defined Research Applications for 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate Based on Quantitative Evidence


Structurally Matched Negative Control for APJ Antagonist Screening Cascades

Utilize this compound as a confirmed inactive control (APJ β-arrestin IC50 >79 µM) in every plate of a high-throughput or medium-throughput APJ antagonist screen, alongside the active probe ML221 (IC50 1.75 µM) [3][2]. Because the two compounds differ only at the 4-position of the benzoyl ester (methoxy vs. nitro), this negative control controls for scaffold-specific artifacts (e.g., fluorescence interference, aggregation, nonspecific membrane perturbation) without introducing chemical diversity confounds.

SAR Probe for Defining the Electron-Withdrawing Requirement at the 4-Position of APJ Antagonist Benzoyl Esters

In medicinal chemistry campaigns seeking to replace the metabolically labile nitro group of ML221, this compound serves as the critical reference point for an electron-donating substituent. The quantitative activity cliff (IC50 drop from 1.75 µM to >79 µM, >45-fold) establishes that a strong electron-withdrawing group (e.g., nitro) is essential for APJ activity [3]. Procurement of the methoxy analog allows systematic exploration of Hammett sigma-para relationships without relying on computational prediction alone.

Off-Target Profiling of APJ Ligands at the AT1 Receptor Using an APJ-Silent Control

In cellular assays where both APJ and AT1 receptors are endogenously expressed (e.g., vascular smooth muscle cells, cardiomyocytes), use this compound (AT1 IC50 >79 µM, APJ IC50 >79 µM) as a receptor-silent baseline to isolate angiotensin-II-mediated AT1 effects from apelin-mediated APJ effects [3][2]. The methoxy analog's matched AT1 inactivity to ML221 ensures that any differential signal between ML221 treatment and this control is attributable solely to APJ antagonism.

Biophysical Assay Development Requiring Reduced Lipophilicity to Minimize Nonspecific Binding

For surface plasmon resonance (SPR), fluorescence polarization, or thermal shift assays where compound aggregation and nonspecific binding are significant concerns, the 4-methoxy analog's lower computed logP (XLogP3 = 2.3 vs. ~3.0 for ML221) provides a solubility advantage [3]. This makes it the preferred structurally matched control compound when assay conditions (e.g., high protein concentration, long incubation times) exacerbate nonspecific binding artifacts associated with more lipophilic tool compounds.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.